molecular formula C20H19NO4 B2864376 (E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid CAS No. 2164014-04-2

(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid

Cat. No. B2864376
M. Wt: 337.375
InChI Key: UGOBZCCKLVQFSV-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid” is a complex organic compound. It is related to the family of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid .


Synthesis Analysis

The synthesis of Fmoc amino acids typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid azides are stable at room temperature and have a long shelf-life .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Scientific Research Applications

Synthesis and Characterization

This compound is instrumental in the synthesis of novel molecules and materials, showcasing its versatility in organic synthesis. For instance, its derivates, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, are explored for their unique structural properties, indicating the utility of this moiety in modifying amino acids for biochemical applications (Yamada, Hashizume, Shimizu, & Deguchi, 2008; Yamada, Hashizume, & Shimizu, 2008).

Bioimaging and Fluorescence Studies

The compound's derivatives are extensively used in developing fluorescent sensors and probes, significantly advancing bioimaging techniques. Notably, studies on midrange affinity fluorescent Zn(II) sensors from the Zinpyr family highlight the creation of dyes for biological imaging applications, utilizing similar structural motifs for enhanced selectivity and responsiveness in vivo (Nolan et al., 2006).

Advancements in Peptide Synthesis

The utilization of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, derived from this compound, marks a substantial development in peptide synthesis. This methodology facilitates the production of biologically active peptides and proteins under conditions that preserve their structural integrity, demonstrating the compound's critical role in bioorganic chemistry (Fields & Noble, 2009).

Novel Fluorescence Probes Development

Research into novel fluorescence probes for detecting reactive oxygen species showcases the application of derivatives in designing sensors with high selectivity and sensitivity. These advancements are vital for understanding cellular processes and oxidative stress, illustrating the compound's impact on chemical biology (Setsukinai et al., 2003).

properties

IUPAC Name

(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,21,24)(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOBZCCKLVQFSV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid

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